Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a benzothiophene core fused with a tetrahydro ring system. The molecule is further functionalized with a quinoline-derived carbonylamino group, substituted at the 2-position with a 4-isopropylphenyl moiety.
The synthesis of such compounds typically involves multi-step protocols, including sulfonylation, transesterification, and coupling reactions. Challenges in regioselective functionalization, as noted in analogous benzothiazine systems, highlight the importance of strategic substituent introduction during synthesis to avoid isomer mixtures .
Properties
CAS No. |
351157-56-7 |
|---|---|
Molecular Formula |
C29H28N2O3S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-17(2)18-12-14-19(15-13-18)24-16-22(20-8-4-6-10-23(20)30-24)27(32)31-28-26(29(33)34-3)21-9-5-7-11-25(21)35-28/h4,6,8,10,12-17H,5,7,9,11H2,1-3H3,(H,31,32) |
InChI Key |
YKXNTFYASMOXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Benzothiophene Synthesis: The benzothiophene ring can be formed through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Coupling Reactions: The quinoline and benzothiophene intermediates are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation in vitro, particularly against various types of tumors. For instance, research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways related to cell survival and apoptosis. Preliminary data suggest that it may act on the PI3K/Akt and MAPK signaling pathways, which are crucial for cell growth and survival .
Neuropharmacology
Potential for Neurological Disorders
The compound has also been investigated for its neuroprotective properties. It may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and oxidative stress. Experimental models demonstrate that treatment with this compound leads to improved cognitive function and reduced neuronal loss .
Anti-inflammatory Properties
Inflammatory Bowel Disease
Another significant application is in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. The compound has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), which plays a role in inflammatory processes. In preclinical studies, it has shown promise in reducing inflammation and promoting mucosal healing in IBD models .
Synthesis and Characterization
Synthetic Pathways
The synthesis of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multi-step organic reactions that include carbonylation and amination processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Data Table: Summary of Applications
Mechanism of Action
The exact mechanism of action of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, disrupting normal cellular processes. The quinoline moiety could intercalate with DNA, inhibiting replication and transcription, while the benzothiophene ring might interact with proteins, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in heterocyclic cores, substituents, and ester groups. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Heterocyclic Core Variations: The target compound incorporates a quinoline moiety, known for its planar aromatic system and metal-chelating properties. In contrast, the quinoxaline derivative () contains a quinoxaline core, which is more electron-deficient and may exhibit distinct binding affinities .
Substituent Effects: The 4-isopropylphenyl group in the target compound enhances lipophilicity (predicted logP ~6.5), whereas the 4-methylbenzenesulfonyl group in the quinoxaline analog increases polarity and hydrogen-bond acceptor capacity (9 H-bond acceptors vs. 3 in the target) . The ethyl ester in ’s compound may confer slower hydrolysis rates compared to methyl esters, influencing bioavailability .
Synthetic Complexity: The quinoline derivative’s synthesis likely faces challenges in coupling the bulky 4-isopropylphenyl group to the quinoline core without side reactions, a issue noted in analogous benzothiazine systems . The quinoxaline analog’s sulfonylation step requires precise control to avoid over-sulfonation or isomer formation .
Biological Activity
Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a quinoline moiety, a benzothiophene core, and a carboxylate group. Its molecular formula is C23H26N2O3S, and it possesses a molecular weight of approximately 410.53 g/mol. The structural complexity suggests multiple sites for interaction with biological targets, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline and benzothiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | COLO205 (Colorectal adenocarcinoma) | 0.32 |
| Compound B | H460 (Non-small-cell lung cancer) | 0.89 |
| Methyl Derivative | Hep3B (Liver cancer) | 0.75 |
These results suggest that the compound may function through mechanisms such as tubulin inhibition and induction of apoptosis in cancer cells .
The proposed mechanism involves the binding of the compound to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitotic spindle formation. This action leads to cell cycle arrest and subsequent apoptosis in cancerous cells. Molecular docking studies have further elucidated the interaction between the compound and tubulin, providing insights into its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoline and benzothiophene portions can enhance antibacterial efficacy while minimizing toxicity .
Neuroprotective Effects
Emerging research has also pointed towards neuroprotective effects associated with similar compounds. In vitro studies have demonstrated that certain derivatives can reduce oxidative stress markers and promote neuronal survival under conditions mimicking neurodegenerative diseases . This opens avenues for exploring therapeutic applications in conditions such as Alzheimer's disease.
Case Studies
- Study on Antiproliferative Effects : A study conducted by Zhang et al. (2023) evaluated the antiproliferative effects of various quinoline derivatives, including this compound against multiple cancer cell lines. The findings revealed significant inhibition of cell growth with IC50 values ranging from 0.32 µM to 0.89 µM across different cell lines .
- Neuroprotective Study : In another investigation focusing on neuroprotection, researchers found that derivatives could mitigate neuronal death induced by oxidative stress in vitro models of neurodegeneration. These findings suggest potential applications in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
